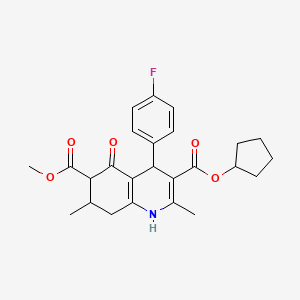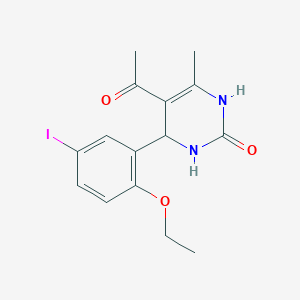![molecular formula C25H17FN2O6 B4140292 7-fluoro-2-(4-methoxybenzyl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4140292.png)
7-fluoro-2-(4-methoxybenzyl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives similar to the subject compound involves multicomponent reactions that yield heterocyclic compounds featuring the pyrrolo[3,4-c]pyrrole-1,4-dione unit. Such reactions are crucial for creating compounds with potential biological activities. A notable method involves the preparation of pyrrolidine-2,3-dione derivatives from specific precursors through a series of well-defined reactions, confirming the structural composition through techniques like NMR and mass spectrometry (Nguyen & Vo Viet Dai, 2023).
Molecular Structure Analysis
Crystal structure analysis plays a vital role in understanding the molecular configuration of such compounds. For instance, studies on similar compounds have demonstrated the importance of X-ray crystallography in elucidating their crystal systems, molecular packing, and the presence of hydrogen bonds, which stabilize the crystal structure and influence the compound's reactivity and interaction capabilities (Zhi, 2009).
Chemical Reactions and Properties
The chemical reactivity of this compound class, including substitution reactions and the potential for forming hydrogen bonds, underscores its chemical versatility. This reactivity is influenced by the presence of functional groups, such as methoxybenzyl and nitrophenyl, which can undergo various chemical transformations, leading to a wide range of derivatives with different properties and potential applications (Harutyunyan, 2016).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystallinity, are crucial for determining the compound's applicability in different domains. These properties can be significantly affected by the molecular structure, the nature of substituents, and the overall molecular conformation, which can be studied through spectroscopic and crystallographic analyses.
Chemical Properties Analysis
The compound's chemical properties, such as acidity, basicity, reactivity towards different reagents, and stability under various conditions, are essential for its functional application. These properties are influenced by the electronic distribution within the molecule, the presence of electron-donating or withdrawing groups, and the compound's ability to participate in chemical reactions, such as cycloadditions, which are fundamental for synthesizing novel derivatives (Vydzhak & Panchishyn, 2010).
Propriétés
IUPAC Name |
7-fluoro-2-[(4-methoxyphenyl)methyl]-1-(3-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17FN2O6/c1-33-18-8-5-14(6-9-18)13-27-22(15-3-2-4-17(11-15)28(31)32)21-23(29)19-12-16(26)7-10-20(19)34-24(21)25(27)30/h2-12,22H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQWEBLCTHTWGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC(=CC=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17FN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-2-(4-methoxybenzyl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-benzyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4140214.png)
![2-benzyl-7-bromo-1-[4-(methylthio)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4140230.png)
![isopropyl 3-({[(4-allyl-5-{[(3,4-dichlorobenzoyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4140232.png)
![2-methyl-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-5-nitrobenzenesulfonamide](/img/structure/B4140239.png)

![3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-1-O-[(2,4-dichlorophenoxy)acetyl]hexopyranose](/img/structure/B4140255.png)
![1-(2-methoxy-1-methylethyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B4140268.png)


![N-[4-({4-[3-(3-methoxyphenoxy)propyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B4140288.png)
![N-allyl-N'-(4-chlorophenyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]urea](/img/structure/B4140299.png)
![4,10-bis[2-(3,4-dimethoxyphenyl)ethyl]-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B4140313.png)
![2-[(4-amino-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(diphenylmethyl)acetamide](/img/structure/B4140325.png)
